1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea
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Overview
Description
1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea, also known as PPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPU has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea is not fully understood, but it is believed to involve the inhibition of several enzymes, including carbonic anhydrase and urease. 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the suppression of inflammation. 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has also been shown to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has several advantages for lab experiments, including its high purity and stability. However, 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in other fields, such as diabetes and obesity research. In addition, further studies are needed to determine the optimal dosage and administration route of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea for its potential therapeutic use.
Synthesis Methods
1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea can be synthesized through a multistep process, which involves the reaction of phenyl isocyanate with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a catalyst. The resulting product is then treated with a reducing agent to obtain 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea in high yield and purity.
Scientific Research Applications
1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has also been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea has been shown to have cardioprotective effects in models of myocardial infarction.
properties
IUPAC Name |
1-phenyl-3-(2-propan-2-ylpyrazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(2)17-12(8-9-14-17)16-13(18)15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPDIFIBOIPXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675874 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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